9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one
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Overview
Description
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a piperidine derivative and an aldehyde under acidic conditions .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve multi-step synthesis processes. These methods are optimized for yield and scalability. For example, the synthesis of spirocyclic derivatives using olefin metathesis reactions on a Grubbs catalyst has been reported, although it is complex and expensive .
Chemical Reactions Analysis
Types of Reactions
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,4,9-Triazaspiro[5.5]undecan-2-one: Studied as a potent and selective METTL3 inhibitor.
Uniqueness
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
9-(dimethylamino)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H21NO2/c1-13(2)10-3-6-12(7-4-10)9-11(14)5-8-15-12/h10H,3-9H2,1-2H3 |
InChI Key |
GTHOXVMARGFWDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
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